molecular formula C19H16N4O2 B8145627 Factor B-IN-1

Factor B-IN-1

Cat. No.: B8145627
M. Wt: 332.4 g/mol
InChI Key: IAUVRHDNBNIFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Factor B-IN-1 is a small-molecule inhibitor specifically designed to target Factor B, a serine protease that plays a crucial role in the alternative pathway of the complement system. This pathway is part of the immune system and is involved in the body’s defense against pathogens. This compound has shown promise in the treatment of complement-mediated diseases, such as paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Factor B-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process includes rigorous quality control measures, such as high-performance liquid chromatography and mass spectrometry, to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions: Factor B-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .

Scientific Research Applications

Factor B-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of Factor B in the complement system and to develop new inhibitors.

    Biology: Employed in research to understand the molecular mechanisms of complement activation and regulation.

    Medicine: Investigated for its therapeutic potential in treating complement-mediated diseases, such as paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the complement system

Mechanism of Action

Factor B-IN-1 exerts its effects by specifically inhibiting Factor B, a serine protease involved in the alternative pathway of the complement system. The compound binds to the active site of Factor B, preventing its activation and subsequent cleavage of complement component C3. This inhibition disrupts the amplification loop of the complement system, reducing inflammation and tissue damage associated with complement-mediated diseases .

Comparison with Similar Compounds

Factor B-IN-1 is unique in its high selectivity and potency as a Factor B inhibitor. Similar compounds include:

Compared to these compounds, this compound offers a distinct mechanism of action by targeting Factor B, providing an alternative therapeutic approach for complement-mediated diseases .

Properties

IUPAC Name

2-[hydroxy-(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-3H-benzimidazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-10-7-15(25-2)16(12-5-6-21-17(10)12)18(24)19-22-13-4-3-11(9-20)8-14(13)23-19/h3-8,18,21,24H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUVRHDNBNIFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)C(C3=NC4=C(N3)C=C(C=C4)C#N)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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